molecular formula C17H16O3 B2632078 (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 137109-37-6

(2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B2632078
CAS No.: 137109-37-6
M. Wt: 268.312
InChI Key: RJXHSDFJYBWDGV-JXMROGBWSA-N
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Description

The compound (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Its A ring is substituted with a hydroxyl group at the ortho position (C2) and a methoxy group at the para position (C4), while the B ring features a methyl group at the para position (C4) (). This substitution pattern influences its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-3-5-13(6-4-12)7-10-16(18)15-9-8-14(20-2)11-17(15)19/h3-11,19H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXHSDFJYBWDGV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-hydroxy-4-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

(2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its biological activities may be attributed to its ability to inhibit specific enzymes or receptors, modulate signaling pathways, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chalcones

Substitution Patterns and Structure-Activity Relationships (SAR)

The A ring substitutions (hydroxyl and methoxy) and B ring methyl group distinguish this compound from other chalcones. Key comparisons include:

Antifungal Activity
  • The target compound’s hydroxyl and methoxy groups differ from p-aminochalcones (), which demonstrate potent activity against Trichophyton rubrum (MIC = 0.07 µg/mL). The absence of an amino group suggests lower antifungal efficacy but possibly reduced toxicity.
Enzyme Inhibition
  • Chalcones like P16 (4-chloro, 4-ethyl) are potent MAO-B inhibitors (Ki = 0.11 µM). The target’s methyl and methoxy groups may confer selectivity for other enzymes, though this requires experimental validation.
Genotoxicity and Chemoprevention
  • The structurally similar (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)... The additional 4-methoxy group in the target compound may enhance stability without compromising safety.

Physicochemical Properties

Table 2: Physical Properties of Selected Chalcones
Compound Name Melting Point (°C) Purity (%) Solubility Insights
Target Compound Not reported N/A Likely moderate (hydroxyl/methoxy enhance polarity)
LabMol-95 194 99.4 Lower polarity (nitro group)
(E)-1-(4-hydroxyphenyl)-3-(4-isopropylphenyl)... Not reported N/A Higher lipophilicity (isopropyl group)
  • Methoxy vs. Halogen Substitutions :
    • Methoxy groups improve aqueous solubility compared to halogens (e.g., bromine in ).
    • The methyl group on the B ring may reduce melting points relative to bulkier substituents (e.g., isopropyl in ).

Biological Activity

(2E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that exhibits a range of biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables.

Overview of Chalcones

Chalcones are a class of organic compounds characterized by an α,β-unsaturated carbonyl system with two phenyl rings. They are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The specific compound in focus has unique substituents that enhance its reactivity and biological efficacy.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction. The general procedure is as follows:

Reactants :

  • 4-methoxybenzaldehyde
  • 4-methylacetophenone

Catalyst :

  • Sodium hydroxide or potassium hydroxide

Solvent :

  • Ethanol or methanol

Reaction Conditions :

  • Stirred at room temperature or slightly elevated temperatures (around 40–50°C) for several hours.

The product can be purified through recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that chalcones possess significant antimicrobial properties. For instance, studies have shown that this compound exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were reported to be effective against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

This data suggests that the compound's structure enhances its ability to disrupt bacterial cell walls and inhibit growth.

Antioxidant Activity

The antioxidant properties of this chalcone have been evaluated using various assays. The compound effectively scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage.

Assay Method IC50 (μg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These results indicate a strong potential for use in therapeutic applications aimed at oxidative stress-related diseases.

Anti-inflammatory Activity

In vitro studies have demonstrated that this chalcone can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was assessed using cell lines stimulated with lipopolysaccharides (LPS).

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory responses and microbial metabolism.
  • Signal Modulation : It modulates signaling pathways associated with apoptosis in cancer cells.
  • Radical Scavenging : Its structure allows it to effectively scavenge free radicals, reducing oxidative damage.

Case Studies

Several studies highlight the potential therapeutic applications of this chalcone:

  • Anticancer Properties : A study demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-diabetic Effects : Another investigation revealed its ability to lower blood glucose levels in diabetic animal models by enhancing insulin sensitivity.
  • Neuroprotective Effects : Research indicated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential benefits in neurodegenerative diseases.

Q & A

Q. Table 1: Synthesis Conditions from Literature

Parameter (Analog) (Target Compound)
CatalystNaOH (10%)Not specified
Reaction Time4 hours6 hours
Yield~65%72% (after recrystallization)

Basic: How can purification challenges (e.g., by-product formation) be addressed during synthesis?

Methodological Answer:
By-products often arise from incomplete condensation or oxidation. Mitigation strategies include:

  • Column Chromatography : Use silica gel with a hexane:ethyl acetate gradient (8:2 to 6:4) to separate impurities .
  • Recrystallization : Ethanol or methanol at 4°C improves crystal purity .
  • TLC Monitoring : Pre-purification analysis (silica plates, UV visualization) identifies side products early .

Advanced: How can structural contradictions (e.g., keto-enol tautomerism) be resolved using spectroscopic and computational methods?

Methodological Answer:
Structural ambiguities require a multi-technique approach:

  • X-ray Crystallography : Definitive conformation determination (e.g., confirmed the E-configuration and absence of enol tautomers via XRD) .
  • NMR Analysis : 1^1H NMR peaks at δ 7.8–8.1 ppm confirm the α,β-unsaturated ketone; absence of enolic protons (δ >12 ppm) rules out tautomerism .
  • Computational DFT : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to compare experimental vs. theoretical IR/UV spectra .

Advanced: What methodologies are recommended for evaluating biological activity when prior data is limited?

Methodological Answer:
For novel chalcones, adopt tiered screening:

In Silico Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., COX-2, EGFR) based on structural analogs ( suggests antimicrobial targets) .

In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines.
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .

Mechanistic Studies : ROS detection via DCFH-DA fluorescence or apoptosis markers (Annexin V/PI) .

Advanced: How can synthetic yield discrepancies between similar chalcones be systematically analyzed?

Methodological Answer:
Yield variations (e.g., 65% vs. 72% in Table 1) arise from:

  • Catalyst Efficiency : Compare NaOH vs. KOH in polar aprotic solvents (DMF) for enhanced deprotonation .
  • Substituent Effects : Electron-donating groups (4-methyl) improve aldehyde reactivity; steric hindrance from 2-hydroxy may reduce yields .
  • Reaction Kinetics : Monitor via HPLC to identify rate-limiting steps (e.g., aldol adduct formation vs. dehydration) .

Q. Table 2: Yield Optimization Strategies

FactorAdjustmentExpected Impact
Solvent PolaritySwitch to DMFFaster kinetics, higher yield
Catalyst LoadingIncrease to 15% NaOHAccelerate condensation
TemperatureReflux at 80°CReduce reaction time

Advanced: What computational approaches predict the compound’s reactivity in substitution reactions?

Methodological Answer:

  • HOMO-LUMO Analysis : Calculate frontier orbitals using Gaussian09 to identify electrophilic (Cβ) and nucleophilic (O-methoxy) sites .
  • MD Simulations : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways for bromination or nitration .
  • SAR Studies : Compare with analogs () to correlate substituents (e.g., 4-methyl vs. 4-chloro) with reactivity trends .

Advanced: How can crystallographic data resolve conformational conflicts in related chalcone derivatives?

Methodological Answer:

  • Comparative XRD : Overlay crystal structures of analogs (e.g., compared Br/Cl substituents’ impact on dihedral angles) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing packing efficiency .
  • Torsion Angle Metrics : Measure C1-C2-C3-C4 torsion to confirm planarity of the α,β-unsaturated system .

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